molecular formula C13H19NO2 B13585195 3-(2,4-Dimethoxybenzyl)pyrrolidine

3-(2,4-Dimethoxybenzyl)pyrrolidine

Cat. No.: B13585195
M. Wt: 221.29 g/mol
InChI Key: FCQWVJKDCONUCW-UHFFFAOYSA-N
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Description

3-(2,4-Dimethoxybenzyl)pyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with a 2,4-dimethoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Dimethoxybenzyl)pyrrolidine typically involves the reaction of 2,4-dimethoxybenzyl chloride with pyrrolidine. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is typically performed in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced at the benzyl position to form 3-(2,4-dimethoxyphenyl)pyrrolidine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Strong nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) under reflux conditions.

Major Products:

    Oxidation: Formation of 2,4-dimethoxybenzaldehyde or 2,4-dimethoxybenzoic acid.

    Reduction: Formation of 3-(2,4-dimethoxyphenyl)pyrrolidine.

    Substitution: Formation of derivatives with substituted methoxy groups.

Scientific Research Applications

3-(2,4-Dimethoxybenzyl)pyrrolidine has been explored for various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethoxybenzyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the dimethoxybenzyl group can influence the compound’s binding affinity and selectivity towards these targets, affecting various molecular pathways.

Comparison with Similar Compounds

    3-(3,4-Dimethoxybenzyl)pyrrolidine: Similar structure but with different substitution pattern on the benzyl group.

    3-(2,5-Dimethoxybenzyl)pyrrolidine: Another isomer with methoxy groups at different positions.

    3-(2,4-Dimethoxyphenyl)pyrrolidine: Lacks the benzyl group, affecting its chemical properties and reactivity.

Uniqueness: 3-(2,4-Dimethoxybenzyl)pyrrolidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methoxy groups at the 2 and 4 positions of the benzyl ring can enhance its solubility and potentially improve its pharmacokinetic properties.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

3-[(2,4-dimethoxyphenyl)methyl]pyrrolidine

InChI

InChI=1S/C13H19NO2/c1-15-12-4-3-11(13(8-12)16-2)7-10-5-6-14-9-10/h3-4,8,10,14H,5-7,9H2,1-2H3

InChI Key

FCQWVJKDCONUCW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CC2CCNC2)OC

Origin of Product

United States

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